Isaglidole

Vue d'ensemble

Description

Isaglidole, also known as AZD3293, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. This drug targets the beta-secretase enzyme, which plays a crucial role in the formation of amyloid plaques in the brain. Amyloid plaques are one of the hallmarks of Alzheimer's disease, and their accumulation is thought to contribute to the cognitive decline seen in this condition.

Mécanisme D'action

Isaglidole works by inhibiting the beta-secretase enzyme, which is responsible for the production of amyloid beta peptides. Amyloid beta peptides are the building blocks of amyloid plaques, which are thought to be a major contributor to the cognitive decline seen in Alzheimer's disease. By inhibiting beta-secretase, Isaglidole reduces the production of amyloid beta peptides and therefore reduces the formation of amyloid plaques in the brain.

Effets Biochimiques Et Physiologiques

Isaglidole has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. Isaglidole is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. Isaglidole is primarily metabolized by the liver and excreted in the urine.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Isaglidole is that it specifically targets the beta-secretase enzyme, which is thought to be a key player in the development of Alzheimer's disease. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of Isaglidole is that it may not be effective in all patients with Alzheimer's disease, as there is significant heterogeneity in the underlying pathology of this condition.

Orientations Futures

There are several future directions for research on Isaglidole. One area of focus is the development of more effective dosing regimens, as well as the identification of biomarkers that can be used to monitor the progression of Alzheimer's disease and the response to Isaglidole treatment. Another area of focus is the development of combination therapies that target multiple pathways involved in the development of Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of Isaglidole in human patients with Alzheimer's disease.

Conclusion

In conclusion, Isaglidole is a promising drug candidate for the treatment of Alzheimer's disease. Its specificity for the beta-secretase enzyme and its favorable safety profile make it an attractive target for further research. Future studies will be needed to determine the optimal dosing regimens, identify biomarkers for monitoring disease progression and treatment response, and evaluate the long-term safety and efficacy of Isaglidole in human patients with Alzheimer's disease.

Applications De Recherche Scientifique

Isaglidole has been extensively studied in preclinical models of Alzheimer's disease, including in vitro and in vivo studies. These studies have shown that Isaglidole is effective at reducing the formation of amyloid plaques in the brain, which is a key pathological feature of Alzheimer's disease. Isaglidole has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Numéro CAS |

110605-64-6 |

|---|---|

Nom du produit |

Isaglidole |

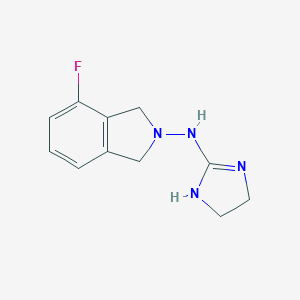

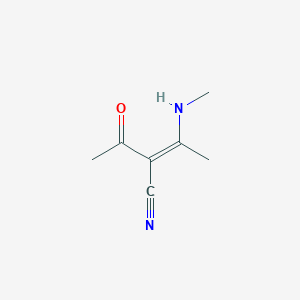

Formule moléculaire |

C11H13FN4 |

Poids moléculaire |

220.25 g/mol |

Nom IUPAC |

N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine |

InChI |

InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15) |

Clé InChI |

ZLVARELBORDLAV-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F |

SMILES canonique |

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F |

Autres numéros CAS |

110605-64-6 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)